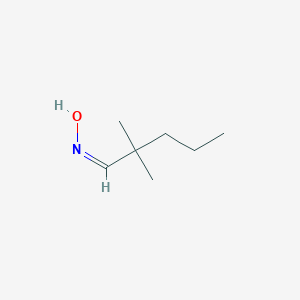

2,2-Dimethylvaleraldehyde oxime

Beschreibung

Eigenschaften

CAS-Nummer |

16519-70-3 |

|---|---|

Molekularformel |

C7H15NO |

Molekulargewicht |

129.2 g/mol |

IUPAC-Name |

(NZ)-N-(2,2-dimethylpentylidene)hydroxylamine |

InChI |

InChI=1S/C7H15NO/c1-4-5-7(2,3)6-8-9/h6,9H,4-5H2,1-3H3/b8-6- |

InChI-Schlüssel |

LNLOTMFTGPRANI-VURMDHGXSA-N |

SMILES |

CCCC(C)(C)C=NO |

Isomerische SMILES |

CCCC(C)(C)/C=N\O |

Kanonische SMILES |

CCCC(C)(C)C=NO |

Herkunft des Produkts |

United States |

Stereochemical Aspects and Isomerism in 2,2 Dimethylvaleraldehyde Oxime

E/Z Isomerism in Aldoximes: Fundamental Principles and Theoretical Framework

E/Z isomerism in aldoximes, a type of geometric isomerism, arises from the restricted rotation around the carbon-nitrogen double bond (C=N). studymind.co.ukquora.com The 'E' (from the German entgegen, meaning opposite) and 'Z' (from the German zusammen, meaning together) notation is used to describe the stereochemistry of the substituents attached to the double bond. adichemistry.comchemguide.co.uk The assignment of 'E' or 'Z' is determined by the Cahn-Ingold-Prelog (CIP) priority rules. adichemistry.com For an aldoxime, the groups on the nitrogen atom are the hydroxyl group (-OH) and a lone pair of electrons. On the carbon atom, there is a hydrogen atom and an alkyl group.

In the case of 2,2-dimethylvaleraldehyde oxime, the groups attached to the C=N double bond are a hydrogen and a 2,2-dimethylpropyl group on the carbon, and a hydroxyl group and a lone pair on the nitrogen. According to the CIP rules, the 2,2-dimethylpropyl group has a higher priority than the hydrogen atom. The hydroxyl group has a higher priority than the lone pair.

Z-isomer: The higher priority groups (the 2,2-dimethylpropyl group and the hydroxyl group) are on the same side of the C=N double bond.

E-isomer: The higher priority groups are on opposite sides of the C=N double bond.

The formation of aldoximes typically yields a mixture of E and Z isomers, with the ratio often ranging from 85:15 to 1:1 (Z:E). researchgate.net

Conformational Preferences and Energy Barriers

The stability and interconversion of E and Z isomers are governed by their conformational preferences and the energy barriers between them. Theoretical studies on simpler aldoximes, such as acetaldoxime (B92144), provide insight into these factors. For instance, (E)-acetaldoxime shows a preference for a conformation where the in-plane methyl hydrogen and the C=N double bond are cis. The rotational barrier for the methyl group is approximately 1.9 kcal/mol. In contrast, the methyl group rotation in the Z isomer is nearly free. mst.edumissouri.edu

The energy difference between the Z and E isomers of acetaldoxime is minimal, making them almost isoenergetic. mst.edumissouri.edu However, the energy barrier for the interconversion between Z and E isomers can be substantial. For some oximes, this barrier can be around 200 kJ/mol, making their separation at room temperature possible. nih.gov The rate of equilibration between Z and E isomers is dependent on temperature, and the position of the equilibrium can be altered by changes in temperature. researchgate.net

Spectroscopic Characterization of E and Z Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization and differentiation of E and Z isomers of oximes. researchgate.netrsc.org Both ¹H and ¹³C NMR spectra exhibit distinct chemical shifts for the protons and carbons in the vicinity of the C=N bond for the two isomers.

For example, in cephalosporin (B10832234) derivatives, the aminothiazole proton in the E-isomer appears at a lower field (deshielded) in the ¹H NMR spectrum compared to the Z-isomer. tsijournals.com This deshielding is attributed to a hydrogen bonding-like interaction between this proton and the oxime oxygen in the E-isomer. tsijournals.com A significant chemical shift difference of approximately 0.7 ppm is often observed between the E and Z isomers in ¹H NMR. tsijournals.com Similarly, in ¹³C NMR spectra, the carbon of the aminothiazole ring (C5) in the E-isomer shows a downfield shift compared to the Z-isomer, with a difference of about 7 ppm. tsijournals.com

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can also be employed to definitively assign the E and Z configuration. nih.gov NOESY experiments reveal through-space interactions between protons, and the presence or absence of specific cross-peaks can distinguish between the two isomers. nih.gov

Infrared (IR) spectroscopy can also provide information about the isomers, although the differences may be less pronounced than in NMR. researchgate.netuv.mx

Factors Influencing Stereoselectivity in Branched Aldoxime Formation

The stereoselectivity in the formation of branched aldoximes, such as 2,2-dimethylvaleraldehyde oxime, is influenced by several factors, including the steric environment around the imine carbon and the reaction conditions that dictate whether the reaction is under thermodynamic or kinetic control. numberanalytics.commsu.edu

Role of Steric Environment at the Imine Carbon: Specific Considerations for 2,2-Dimethyl Substitution

The presence of bulky substituents near the reaction center can significantly influence the stereochemical outcome of a reaction. In the formation of 2,2-dimethylvaleraldehyde oxime, the tert-butyl group (part of the 2,2-dimethylpropyl substituent) attached to the carbonyl carbon creates a sterically hindered environment. This steric bulk can direct the incoming hydroxylamine (B1172632) to attack from the less hindered face of the aldehyde, potentially leading to a preferential formation of one isomer over the other.

In the deprotonation of unsymmetrical ketones, a classic example of steric influence, the use of sterically demanding bases leads to the formation of the kinetic enolate, which is derived from the removal of the most accessible α-hydrogen. wikipedia.org A similar principle can be applied to the formation of oximes, where the bulky 2,2-dimethylpropyl group may favor the formation of the less sterically congested isomer.

Thermodynamic vs. Kinetic Control in Isomer Formation

The ratio of E and Z isomers in the final product mixture can be determined by whether the reaction is under kinetic or thermodynamic control. wikipedia.orgnumberanalytics.commasterorganicchemistry.comlibretexts.orglibretexts.org

Kinetic Control: At lower temperatures and with shorter reaction times, the product that is formed faster (the kinetic product) will be the major product. masterorganicchemistry.comlibretexts.org The kinetic product is the one with the lower activation energy for its formation. wikipedia.org

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction becomes reversible, and an equilibrium is established between the isomers. masterorganicchemistry.comlibretexts.org Under these conditions, the more stable isomer (the thermodynamic product) will be the major product. wikipedia.org

The relative stability of the E and Z isomers of 2,2-dimethylvaleraldehyde oxime will determine the product distribution under thermodynamic control. The isomer with less steric strain is generally more stable. For many aldoximes, the Z-isomer is often the thermodynamically favored product. researchgate.net However, the specific steric and electronic effects of the 2,2-dimethylpropyl group would need to be considered to definitively predict the more stable isomer.

Strategies for Stereoselective Synthesis of 2,2-Dimethylvaleraldehyde Oxime Isomers

Achieving a high degree of stereoselectivity in the synthesis of a specific isomer of 2,2-dimethylvaleraldehyde oxime requires careful control of the reaction conditions and potentially the use of specific reagents or catalysts.

One general approach to influence the isomer ratio is through the careful selection of the reaction temperature. researchgate.net As discussed, lower temperatures favor the kinetic product, while higher temperatures favor the thermodynamic product. Therefore, by adjusting the temperature, one might be able to enrich the product mixture in the desired isomer.

Another strategy involves the use of specific reaction conditions that favor the formation of one isomer over the other. For instance, the synthesis of oximes can be carried out under acidic or neutral conditions, and the choice of solvent can also play a role. nih.gov Mechanochemical approaches, where the reaction is carried out in the solid state by grinding the reactants, have also been shown to influence the syn/anti isomer ratio in some oxime syntheses. mdpi.com

Furthermore, stereospecific synthesis methods can be employed. For example, a stereospecific 1,4-metallate rearrangement has been reported for the synthesis of single-geometry ketoximes from oxime chlorides and arylboronic acids. researchgate.net While this method is for ketoximes, similar principles of stereospecific reactions could potentially be adapted for the synthesis of aldoximes like 2,2-dimethylvaleraldehyde oxime.

Photochemical Isomerization Techniques for Z-Oxime Access

While many synthetic methods for oximes yield a mixture of E and Z isomers or favor the thermodynamically more stable E form, photochemical techniques offer a powerful strategy for accessing the often less stable Z isomer. organic-chemistry.org This process, known as photoisomerization, involves the absorption of light, which excites the molecule to a higher energy state where rotation around the C=N bond becomes possible.

Visible-light-mediated energy transfer (EnT) catalysis has emerged as a mild and effective method for achieving this isomerization. organic-chemistry.org In this approach, a photosensitizer absorbs light and then transfers the energy to the oxime molecule, promoting it to an excited triplet state. This excited state can then relax back to the ground state as either the E or Z isomer. By carefully controlling the reaction conditions, the equilibrium can be shifted to favor the desired Z isomer. organic-chemistry.org This technique is particularly valuable as it often operates under mild conditions and avoids the harsh reagents that can lead to side reactions. organic-chemistry.orgnih.gov The process is catalytic, with the photosensitizer being regenerated, making it an efficient option. nih.gov

Table 1: Overview of Photochemical Isomerization Concepts

| Technique | Mechanism | Key Features | Typical Outcome |

|---|---|---|---|

| Visible-Light Energy Transfer (EnT) Catalysis | A photosensitizer absorbs light and transfers energy to the oxime, enabling rotation around the C=N bond in an excited state. | - Uses a catalytic amount of photosensitizer.- Operates under mild conditions.- Can be highly selective for the Z-isomer. | Enrichment of the Z-isomer from an E/Z mixture. organic-chemistry.org |

| Direct UV Irradiation | Direct absorption of UV light by the oxime promotes it to an excited state, leading to E/Z isomerization. | - May require specific wavelengths.- Can sometimes lead to side reactions or degradation. | Reversible interconversion between E and Z isomers. researchgate.net |

Catalytic Approaches for Stereocontrol in Oxime Formation

Controlling the stereochemical outcome during the initial synthesis of the oxime is a highly desirable goal. Various catalytic systems have been developed to influence the E/Z ratio during the condensation reaction between an aldehyde, such as 2,2-dimethylvaleraldehyde, and hydroxylamine. The choice of catalyst, solvent, and reaction conditions can significantly direct the formation towards either the E or Z isomer. researchgate.netresearchgate.net

Both acid and base catalysts have been documented to facilitate oximation. researchgate.net For instance, the combination of copper sulfate (B86663) (CuSO₄) and potassium carbonate (K₂CO₃) has been reported as a highly stereoselective catalytic system under mild, solvent-free conditions. researchgate.netresearchgate.net Other methods employ catalysts like zinc oxide (ZnO), silica (B1680970) gel, or polyaniline nanofibers, which can offer high yields and selectivity, particularly for Z-aldoximes, under green and economical conditions. researchgate.net The use of methanol (B129727) as a solvent in conjunction with potassium carbonate is another efficient method, as it is believed to generate potassium methoxide (B1231860) in situ, which facilitates the formation of free hydroxylamine from its hydrochloride salt, influencing the reaction pathway. researchgate.net The stereoselectivity in these reactions is often determined by the transition state geometry, which is influenced by coordination to the catalyst and steric interactions.

Table 2: Selected Catalytic Systems for Stereoselective Oxime Synthesis

| Catalyst System | Solvent/Conditions | Reported Selectivity | Reference |

|---|---|---|---|

| CuSO₄ / K₂CO₃ | Solvent-free | High stereoselectivity | researchgate.net, researchgate.net |

| Polyaniline (PANI) nanofibers | Solvent-free, Room Temp. | Favors Z-aldoximes | researchgate.net |

| NH₂OH·HCl / K₂CO₃ | Methanol | Good to excellent yields, Z-selective for aldehydes | researchgate.net |

Dynamic Interconversion of E/Z Isomers in Solution

The E and Z isomers of 2,2-Dimethylvaleraldehyde oxime are not static entities in solution but can undergo dynamic interconversion. This isomerization process can be spontaneous or catalyzed, with the position of the equilibrium being highly dependent on the conditions. researchgate.net Temperature is a critical factor, as it can alter the equilibrium ratio of the isomer mixture. researchgate.net

Interestingly, the same reagents used to catalyze the formation of oximes, such as acids and bases, can also catalyze the E/Z interconversion. researchgate.net For example, residual hydrochloric acid (HCl) from the use of hydroxylamine hydrochloride can promote the isomerization of the initially formed isomer mixture to the thermodynamically more stable form. mdpi.com The isomerization of oxime radicals is known to proceed much more readily than that of the parent oximes, with individual radical isomers often only observable at very low temperatures. nih.govbeilstein-journals.org This suggests that reaction pathways involving radical intermediates could feature rapid E/Z equilibration. The ability of these isomers to interconvert is a key consideration in their synthesis, purification, and application, as storage conditions or subsequent reaction environments can alter the isomeric composition of the material.

Reactivity and Mechanistic Investigations of 2,2 Dimethylvaleraldehyde Oxime Derivatives

Beckmann Rearrangement of 2,2-Dimethylvaleraldehyde Oxime

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a nitrile. wikipedia.orgbyjus.com For ketoximes, the product is a substituted amide, while aldoximes, such as 2,2-dimethylvaleraldehyde oxime, typically yield nitriles. masterorganicchemistry.com This acid-catalyzed reaction involves the migration of an alkyl or aryl group from the carbon to the nitrogen atom of the oxime. byjus.comorganic-chemistry.org

Mechanism and Regioselectivity Considerations for Branched Aldoximes

The mechanism of the Beckmann rearrangement begins with the protonation of the oxime's hydroxyl group by an acid, which converts it into a good leaving group (water). byjus.commasterorganicchemistry.com This is followed by the migration of the group that is in the anti-periplanar position to the leaving group on the nitrogen atom. wikipedia.org This migration is concerted with the cleavage of the N-O bond, leading to the formation of a nitrilium ion intermediate. researchgate.net Subsequent hydrolysis of this intermediate yields the final amide or nitrile product. byjus.commasterorganicchemistry.com

In the case of branched aldoximes like 2,2-dimethylvaleraldehyde oxime, the regioselectivity of the rearrangement is a key consideration. The migratory aptitude of different groups generally follows the order: aryl, alkenyl > tertiary alkyl > secondary alkyl > primary alkyl. chem-station.com This preference is correlated with the electron-richness of the migrating group. chem-station.com However, under acidic conditions, the E/Z isomerization of the oxime can be fast, which can influence the final product distribution. chem-station.com For aldoximes, the rearrangement typically involves the migration of the hydrogen atom, leading to the formation of a nitrile.

Influence of Acidic Catalysts on Rearrangement Pathways

A variety of acidic catalysts are employed to promote the Beckmann rearrangement, ranging from strong Brønsted acids to Lewis acids. wikipedia.org Traditionally, strong acids like sulfuric acid, polyphosphoric acid, and hydrochloric acid in acetic anhydride (B1165640) (the "Beckmann solution") have been used. wikipedia.org The choice of catalyst can significantly influence the reaction pathway and the yield of the desired product. For sensitive substrates, milder conditions are often necessary to avoid side reactions or degradation. jocpr.com

The role of the acid catalyst is to facilitate the departure of the leaving group by protonating the hydroxyl group of the oxime. masterorganicchemistry.com Computational studies on the rearrangement of acetone (B3395972) oxime in a Beckmann solution have shown that solvent molecules, such as acetic acid, can play a crucial role in stabilizing the transition state. wikipedia.org The strength of the acid can affect the rate of the rearrangement; for instance, sulfonyl esters of oximes can rearrange spontaneously without the need for an acid catalyst. illinois.edu

Novel Catalytic Systems for Beckmann Rearrangement

In recent years, significant efforts have been directed towards developing more environmentally friendly and efficient catalytic systems for the Beckmann rearrangement. This has led to the exploration of solid acid catalysts, organocatalysts, and various metal-based catalysts. jocpr.com

Solid acids, such as zeolites (e.g., MFI-type zeolites, MCM-22, and hierarchical Beta zeolites), have shown promise, particularly in vapor-phase rearrangements. jocpr.comrsc.orgscispace.com These catalysts offer advantages in terms of separation and reusability. Hierarchical Beta zeolites, with their combination of micropores and mesopores, have demonstrated enhanced catalytic activity for the rearrangement of bulky oximes due to improved diffusion and a higher number of accessible active sites. rsc.org Other solid acids like silica-supported molybdenum (VI) oxide and WO3/SiO2 gels have also been investigated, with strong acid sites being more favorable for the reaction. jocpr.com

Organocatalysts, such as cyanuric chloride in combination with a co-catalyst like zinc chloride, have been developed as a highly effective system for the Beckmann rearrangement. wikipedia.orgchem-station.com Other novel systems include the use of a boronic acid/perfluoropinacol system, which allows the reaction to proceed under ambient conditions. organic-chemistry.org Metal triflates, such as those of ytterbium, yttrium, and gallium, are also effective Lewis acid catalysts for this transformation. nih.gov Furthermore, visible-light-driven methods for generating the Vilsmeier-Haack reagent in situ have been developed to promote the rearrangement under mild conditions. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Catalytic Systems for the Beckmann Rearrangement

| Catalyst Type | Examples | Advantages |

| Traditional Acids | Sulfuric acid, Polyphosphoric acid | Readily available, well-established |

| Solid Acids | Zeolites (MCM-22, Beta), WO3/SiO2 | Reusable, environmentally friendly, suitable for vapor-phase reactions |

| Organocatalysts | Cyanuric chloride/ZnCl2, Boronic acid systems | Mild reaction conditions, high efficiency |

| Metal Catalysts | Metal triflates (Yb, Y, Ga), Rhodium complexes, Hg(II) complexes | High catalytic activity, can be tailored for specific substrates |

| Photocatalysts | Visible-light-driven Vilsmeier-Haack reagent generation | Mild conditions, utilizes light energy |

Reactions Involving N-O Bond Cleavage

The N-O bond in oximes is relatively weak and susceptible to cleavage under various reaction conditions, leading to the formation of reactive intermediates such as iminyl radicals or facilitating reductive transformations. nih.gov

Generation and Reactivity of Iminyl Radicals from Oxime Derivatives

Iminyl radicals are nitrogen-centered radicals that can be generated from oxime derivatives through single-electron transfer (SET) processes, often facilitated by visible light photoredox catalysis. researchgate.net These radicals are versatile intermediates in organic synthesis. researchgate.netnih.gov The generation of iminyl radicals from oxime derivatives like O-acyl oximes, O-aryl oximes, and α-imino-oxy acids has been a subject of significant research. researchgate.net

Once generated, iminyl radicals can undergo several types of reactions, including:

Addition to arenes and alkenes: This allows for the formation of new carbon-carbon bonds.

Intramolecular hydrogen atom transfer: This can lead to the formation of cyclic compounds.

Norrish type-I fragmentation: This involves the cleavage of the α-carbon-carbon bond. researchgate.net

These reactions have been utilized to synthesize a variety of valuable organic molecules, including chiral γ-amino acid derivatives. researchgate.net

Reductive Transformations of Oximes to Amines

The reduction of oximes is a common method for the synthesis of primary amines. However, this transformation can be challenging as the reductive cleavage of the N-O bond can compete with the desired reduction of the C=N bond, leading to the formation of hydroxylamines as side products. nih.govnih.gov The selective reduction to either the amine or the hydroxylamine (B1172632) depends on the choice of reducing agent and reaction conditions.

Catalytic hydrogenation is a widely used method for the reduction of oximes to amines. Platinum-based heterogeneous catalysts, often used with hydrogen gas and a strong Brønsted acid, have been traditionally employed. nih.govnih.gov More recently, homogeneous catalysts based on transition metals have been developed, offering high turnover numbers. nih.gov For instance, iridium complexes with chiral Cp ligands have been shown to be effective for the chemoselective reduction of the C=N bond in oximes. nih.gov

Non-metal-based reducing agents can also be used. For example, chiral borohydride (B1222165) derivatives, generated from sodium borohydride and a chiral auxiliary like d-tartaric acid, have been used for the stereoselective reduction of oximes to optically pure hydroxylamines. researchgate.net The aerobic oxidation of primary amines using catalysts like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and tungsten oxide/alumina can also lead to the formation of oximes, which can then be further transformed. researchgate.net

Fragmentations and Cyclizations via Radical Intermediates

The study of radical intermediates derived from oximes and their derivatives offers a rich field for synthetic exploration, enabling unique fragmentations and cyclizations. While specific studies on 2,2-dimethylvaleraldehyde oxime are not extensively detailed in the reviewed literature, the general principles of oxime radical chemistry provide a strong basis for predicting its behavior.

Oxime esters are particularly effective precursors for generating radicals. nih.gov Photolysis or thermolysis of these esters initiates the homolytic cleavage of the relatively weak N–O bond. mdpi.comrsc.org This cleavage produces an iminyl radical and an acyloxyl radical. The acyloxyl radical often undergoes rapid decarboxylation to yield a carbon-centered radical. nih.gov In the case of an ester of 2,2-dimethylvaleraldehyde oxime, this process would generate a 2,2-dimethylvaleriminyl radical and, depending on the ester group, a corresponding carbon-centered radical.

Iminyl radicals themselves can undergo further reactions. A key process is β-scission, which leads to the formation of a nitrile and the release of a carbon-centered radical. nih.gov For the 2,2-dimethylvaleriminyl radical, this fragmentation would likely yield 2,2-dimethylvaleronitrile and a radical derived from the substituent on the iminyl nitrogen. The rate of this β-scission is influenced by the stability of the released radical; for instance, radicals with sec- or tert-alkyl groups fragment more rapidly. nih.gov

Intramolecular reactions, such as cyclizations, are also a significant pathway for oxime-derived radicals. nih.gov These reactions can proceed through either hydrogen atom abstraction followed by cyclization or by the direct addition of the radical to an unsaturated bond within the molecule. nih.gov The regioselectivity of these cyclizations is often predictable, with the formation of five-membered rings being a common outcome. nih.gov For a suitably unsaturated derivative of 2,2-dimethylvaleraldehyde oxime, an iminyl radical could cyclize to form nitrogen-containing heterocycles. dntb.gov.ua The specific products would depend on the nature and position of the unsaturation within the molecule.

The generation and subsequent reactions of radicals from oxime derivatives, such as those from 2,2-dimethylvaleraldehyde oxime, are summarized in the following table.

| Precursor Type | Radical Generation Method | Primary Radical Intermediates | Subsequent Reactions | Potential Products |

| Oxime Ester | Photolysis/Thermolysis | Iminyl radical, Acyloxyl radical | Decarboxylation of acyloxyl radical, β-scission of iminyl radical | Nitriles, Carbon-centered radicals |

| Unsaturated Oxime Derivative | Radical Initiator | Iminyl radical | Intramolecular cyclization | Nitrogen heterocycles |

Functionalization Reactions of the Oxime Moiety

The oxygen atom of the oxime group in 2,2-dimethylvaleraldehyde oxime serves as a nucleophilic center, allowing for a variety of O-functionalization reactions to form oxime ethers. These derivatives are valuable synthetic intermediates. rsc.org

A common method for the synthesis of oxime ethers is the O-alkylation of the corresponding oxime. This can be achieved by reacting the oxime with an alkyl halide in the presence of a base. jocpr.com For instance, 2,2-dimethylvaleraldehyde oxime can be treated with a base like potassium carbonate, followed by the addition of an alkylating agent such as an alkyl halide, to yield the desired oxime ether. jocpr.com Another approach involves the Michael addition of the oxime to activated olefins, a reaction that can be catalyzed by triphenylphosphine. organic-chemistry.org

The reactivity of the resulting oxime ethers is diverse. They can undergo various transformations, including cyclization and metal-catalyzed cross-coupling reactions. rsc.org The specific reactivity is highly dependent on the nature of the substituent attached to the oxygen atom. For example, O-vinyl oximes, which can be synthesized from the reaction of oximes with activated alkynes, have been shown to undergo gold-catalyzed rearrangement to produce highly substituted pyrroles. bath.ac.uk

A one-pot synthesis of oxime ethers from aldehydes has also been developed, which involves the reaction of an aldehyde, hydroxylamine hydrochloride, and an alkyl halide in the presence of a base like potassium carbonate in a suitable solvent such as THF. jocpr.com This method provides a more streamlined approach to accessing these compounds.

| Reagent for O-Functionalization | Reaction Type | Catalyst/Conditions | Product Type |

| Alkyl Halide | O-Alkylation | Base (e.g., K₂CO₃) | Alkyl Oxime Ether |

| Activated Olefin | Michael Addition | Triphenylphosphine | Functionalized Oxime Ether |

| Activated Alkyne | Addition | - | O-Vinyl Oxime Ether |

Beyond O-functionalization, the oxime moiety of 2,2-dimethylvaleraldehyde oxime also allows for modifications at the nitrogen and carbon atoms of the C=N bond, although these are generally less common than O-functionalization.

N-Functionalization: Direct N-functionalization of an oxime is challenging due to the primary reactivity of the oxygen atom. However, reactions involving the nitrogen atom often occur in the context of rearrangements or cycloadditions. For instance, in gold-catalyzed reactions of certain oximes bearing a propargyl group on the nitrogen, the nitrogen atom can act as a nucleophile, attacking the alkyne to initiate cyclization. nih.govacs.orgresearchgate.net While this involves a pre-functionalized nitrogen, it demonstrates the potential for the nitrogen to participate in bond-forming reactions.

C-Functionalization: The carbon atom of the oxime group is part of a C=N double bond and is electrophilic in nature, similar to a carbonyl carbon. This allows for nucleophilic attack, although this is more characteristic of the parent aldehyde. Once the oxime is formed, direct C-functionalization without disrupting the oxime group is less straightforward. However, reactions that proceed through radical intermediates can lead to functionalization at positions alpha to the oxime group. For example, oxidative cyclization reactions of oximes can involve the cleavage of a C-H bond at a position alpha to the oxime, followed by the formation of a new ring. nih.gov

In some cases, functionalization can be achieved through a sequence of reactions. For example, the deprotonation of the carbon alpha to the C=N bond could be envisioned with a strong base, creating a nucleophilic center for subsequent reaction with an electrophile. However, the acidity of this proton is generally low.

| Functionalization Type | Reaction Pathway | Key Intermediates/Reagents | Potential Outcome |

| N-Functionalization | Intramolecular Cyclization | N-propargylated oximes, Gold catalyst | Nitrogen heterocycles |

| C-Functionalization | Oxidative Cyclization | Oxidizing agents, Radical intermediates | Ring formation involving the alpha-carbon |

Tautomerism Studies: Oxime-Nitrone Tautomerism in Branched Systems

The tautomeric equilibrium between an oxime and its corresponding nitrone form is a fundamental concept in organic chemistry. While the oxime is generally the more stable tautomer, the nitrone, though less stable, can be significantly more reactive, particularly in reactions like nucleophilic additions and cycloadditions. rsc.orgresearchgate.net In branched systems such as 2,2-dimethylvaleraldehyde oxime, steric hindrance introduced by the bulky alkyl groups can influence the position of this equilibrium and the energetics of the tautomerization process. researchgate.net

The presence of a bulky group like the tert-pentyl substituent in 2,2-dimethylvaleraldehyde oxime introduces significant steric strain, which can affect the stability and reactivity of both the oxime and its tautomeric nitrone form. Understanding this equilibrium is crucial for predicting the compound's behavior in various chemical transformations.

The direct observation and characterization of oxime-nitrone tautomerism can be challenging due to the typically low population of the nitrone form at equilibrium. However, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide powerful tools for identifying and quantifying the species involved.

Nitrogen-14 NMR spectroscopy is particularly adept at distinguishing between isomeric structures like oximes and nitrones based on their distinct nitrogen chemical shifts. capes.gov.br In a hypothetical equilibrium for 2,2-dimethylvaleraldehyde oxime, the oxime nitrogen would exhibit a characteristic chemical shift, while the appearance of a second, separate resonance would indicate the presence of the nitrone tautomer. The relative integration of these signals could, in principle, be used to determine the equilibrium constant.

Proton and Carbon-13 NMR can also offer indirect evidence. The proton transfer from oxygen to nitrogen that defines the tautomerization results in a significant change in the electronic environment of the molecule. This change would be reflected in the chemical shifts of the protons and carbons near the C=N bond. For instance, the chemical shift of the aldehydic proton (CH=N) and the alpha-carbons would be expected to differ between the oxime and nitrone forms. In cases of rapid interconversion, time-averaged signals might be observed, and variable temperature NMR studies could be employed to slow the exchange and resolve the individual signals. researchgate.net

Infrared (IR) spectroscopy can also be used to probe this tautomerism. The key vibrational modes to monitor would include the O-H stretch of the oxime, the C=N stretch, and the N-O stretch. The formation of the nitrone tautomer would lead to the disappearance of the O-H signal and the appearance of a new N-H stretching band, along with shifts in the C=N and N-O frequencies.

A summary of expected spectroscopic characteristics for the tautomers of 2,2-dimethylvaleraldehyde oxime is presented below.

| Spectroscopic Feature | 2,2-Dimethylvaleraldehyde Oxime | 2,2-Dimethylvaleraldehyde Nitrone (Hypothetical) |

| ¹⁴N NMR Shift | Characteristic oxime range | Distinct nitrone range |

| ¹H NMR | Presence of O-H signal | Absence of O-H signal, presence of N-H signal |

| ¹³C NMR | Specific chemical shift for C=N carbon | Different chemical shift for C=N carbon |

| IR Spectroscopy | O-H stretching band present | N-H stretching band present, O-H band absent |

Computational chemistry, particularly using Density Functional Theory (DFT), has become an invaluable tool for investigating reaction mechanisms that are difficult to study experimentally. csic.es High-level DFT calculations can be used to model the oxime-nitrone tautomerism of 2,2-dimethylvaleraldehyde oxime, providing insights into the relative stabilities of the tautomers and the energy barriers for their interconversion. rsc.orgresearchgate.net

Studies on analogous systems have shown that the oxime form is thermodynamically more stable than the nitrone form. csic.es However, the energy difference can be influenced by factors such as substitution and solvent effects. For 2,2-dimethylvaleraldehyde oxime, the steric bulk of the tert-pentyl group is expected to play a significant role. researchgate.net

The mechanism of tautomerization is also a subject of computational investigation. The traditionally assumed unimolecular 1,2-proton shift is now understood to be a high-energy process. csic.es More recent computational studies suggest that the isomerization is often more favorable through a bimolecular process, where a second molecule of the oxime (or a solvent molecule) acts as a shuttle to facilitate the proton transfer. rsc.orgresearchgate.net This pathway generally has a significantly lower activation energy.

For 2,2-dimethylvaleraldehyde oxime, computational models could predict the transition state structures for both unimolecular and bimolecular pathways. The calculated activation energies would reveal the most likely mechanism for tautomerization under different conditions.

The table below summarizes typical energetic data obtained from DFT calculations for oxime-nitrone tautomerism, which would be analogous to the findings for 2,2-dimethylvaleraldehyde oxime.

| Parameter | Description | Expected Finding for Branched Systems |

| ΔE (Nitrone - Oxime) | Relative electronic energy | Positive value, indicating the oxime is more stable. csic.es |

| ΔG (Nitrone - Oxime) | Relative Gibbs free energy | Positive value, confirming the oxime as the thermodynamically favored tautomer. researchgate.net |

| Ea (Unimolecular) | Activation energy for 1,2-H shift | High energy barrier. csic.es |

| Ea (Bimolecular) | Activation energy for proton shuttle mechanism | Lower energy barrier compared to the unimolecular path. rsc.org |

These theoretical analyses, when combined with spectroscopic data, provide a comprehensive picture of the tautomeric behavior of branched oximes like 2,2-dimethylvaleraldehyde oxime, highlighting the delicate balance between steric factors and electronic effects that govern the equilibrium and reactivity. rsc.org

Coordination Chemistry of 2,2 Dimethylvaleraldehyde Oxime As a Ligand

Coordination Modes and Ligand Properties of Oximes

Oximes, characterized by the >C=N-OH functional group, are versatile ligands in coordination chemistry. bohrium.comingentaconnect.com They can coordinate to metal ions in various ways, primarily through the nitrogen and/or oxygen atoms of the oxime group. researchgate.net This flexibility allows for the formation of a wide array of metal complexes with diverse structures and properties. The coordination can occur with the oxime acting as a neutral molecule or as a deprotonated oximato anion. at.ua

Ambidentate Nature of the Oxime Moiety

The oxime group is a classic example of an ambidentate ligand, meaning it has two potential donor atoms, but typically only one binds to the metal center at a time. researchgate.netunacademy.com In the case of the oxime moiety, coordination can occur through either the nitrogen atom or the oxygen atom of the -NOH group. researchgate.netresearchgate.net This dual-binding capability leads to the possibility of linkage isomerism in its metal complexes, where the same ligand is bound to the metal center through different atoms. quora.com The choice of the coordinating atom is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the rest of the ligand, and the reaction conditions. acs.org

Influence of Alkyl Substitution on Coordination Behavior

The presence of alkyl groups, such as the 2,2-dimethylpropyl group in 2,2-dimethylvaleraldehyde oxime, significantly influences the coordination behavior of the oxime ligand. The steric bulk of the alkyl substituents can affect the stability and geometry of the resulting metal complexes. For instance, bulky groups near the coordination site can hinder the approach of the metal ion and influence the preferred coordination mode. This steric hindrance can also play a role in determining the nuclearity of the complex, favoring the formation of mononuclear over polynuclear structures. The electronic effects of the alkyl groups, while generally less pronounced than their steric effects, can also subtly modify the electron density on the donor atoms, thereby influencing the strength of the metal-ligand bond.

Synthesis of Metal Complexes Involving Branched Aldoxime Ligands

The synthesis of metal complexes with branched aldoxime ligands like 2,2-dimethylvaleraldehyde oxime can be achieved through various methods. bohrium.com A common approach involves the direct reaction of the aldoxime with a metal salt in a suitable solvent. researchgate.net The choice of solvent and reaction conditions, such as temperature and pH, can be critical in obtaining the desired complex in good yield and purity. at.ua

Preparation of Homo- and Heterometallic Complexes

Branched aldoximes can be utilized to synthesize both homometallic and heterometallic complexes. Homometallic complexes, containing a single type of metal ion, are typically prepared by reacting the ligand with a salt of the desired metal. bohrium.comrsc.org The synthesis of heterometallic complexes, which contain two or more different metal ions, is more challenging. It often requires a stepwise approach, where a mononuclear complex is first synthesized and then used as a "ligand" to coordinate to a second, different metal ion. The bridging capability of the oximato group is often exploited in the rational design of such polynuclear systems.

Application of Metal-Oxime Complexes in Catalysis and Organometallic Chemistry

Metal complexes derived from oxime ligands have shown significant promise in the fields of catalysis and organometallic chemistry. bohrium.com The versatility in their coordination modes and the ability to fine-tune their steric and electronic properties make them attractive candidates for a range of catalytic transformations. researchgate.net

These complexes have been explored as catalysts in various organic reactions. researchgate.net For example, palladium complexes bearing oxime ligands have demonstrated catalytic activity in cross-coupling reactions, which are fundamental processes in the synthesis of pharmaceuticals and fine chemicals. researchgate.net The catalytic performance is often influenced by the specific structure of the oxime ligand and the nature of the metal center. Research in this area continues to uncover new catalytic applications for these versatile complexes. researchgate.netresearchgate.net

Role of Oxime Ligands in Transition Metal Catalysis

Oxime ligands and their metal complexes have demonstrated significant utility in the field of organometallic catalysis. bohrium.comresearchgate.net They are attractive alternatives to phosphine (B1218219) ligands due to their straightforward synthesis from readily available aldehydes and ketones. bohrium.com The diverse structural and electronic properties of oximes can be easily tuned, providing a vast library of ligands for catalytic applications. bohrium.com

Transition metal complexes containing oxime ligands have been employed in a variety of catalytic transformations, including cross-coupling reactions and C-H activation. researchgate.netdntb.gov.ua For instance, palladium complexes with oxime ligands have been shown to be effective catalysts for Suzuki-Miyaura and Mizoroki-Heck reactions. researchgate.net The catalytic activity of these complexes is often attributed to the ability of the oxime ligand to stabilize the metal center in various oxidation states and to facilitate the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. researchgate.net The mechanism of metal-mediated nitrosation of alkanes, which can lead to the formation of oximes, often involves the generation of an organometallic intermediate that subsequently reacts with a nitrosating agent. acs.org

| Catalytic Reaction | Metal Center | Role of Oxime Ligand |

| Suzuki-Miyaura Coupling | Palladium | Stabilizes the active Pd(0) species and facilitates transmetalation. |

| Mizoroki-Heck Reaction | Palladium | Participates in the formation of the active catalytic species and influences regioselectivity. |

| C-H Activation | Rhodium, Cobalt | Acts as a directing group to facilitate the selective activation of C-H bonds. researchgate.netdntb.gov.ua |

| Hydrogen Generation | Cobalt | Part of a macrocyclic ligand that influences the coordination preferences and spin states of the cobalt center, which is crucial for the catalytic cycle of proton reduction. rsc.org |

Metal-Mediated Reactivity of Coordinated Oximes

The coordination of an oxime to a metal center can significantly alter its reactivity. at.uamdpi.comresearchgate.net The metal ion can act as a Lewis acid, activating the oxime group towards nucleophilic or electrophilic attack. mdpi.com This metal-mediated reactivity has been exploited for the synthesis of new organic compounds and ligand systems. researchgate.netacs.org

One of the key aspects of the reactivity of coordinated oximes is the substantial increase in the acidity of the oxime's hydroxyl group upon coordination. at.uaresearchgate.net This facilitates the formation of oximato complexes. at.ua The coordinated oxime can undergo various transformations, including O-functionalization, N-functionalization, and C-functionalization. mdpi.com For example, the acylation of a coordinated oxime in a platinum(II) complex has been reported to proceed with high yield. at.ua

Metal centers can also mediate the cleavage of the N-O bond in oximes, leading to the formation of imines or other nitrogen-containing compounds. at.ua The iron(II) center, for instance, is believed to enhance the nucleophilicity of the oxime, enabling nucleophilic addition to C=C bonds. acs.org

| Reaction Type | Metal Ion | Effect of Coordination |

| Deprotonation | Platinum(II) | Drastically decreases the pKa of the oxime hydroxyl group. at.ua |

| Acylation | Platinum(II) | Facilitates high-yield acylation of the coordinated oxime. at.ua |

| Nucleophilic Addition | Iron(II) | Enhances the nucleophilicity of the oxime for addition to unsaturated bonds. acs.org |

| N-O Bond Cleavage | Rhenium | Oxidative addition of an oxime to an electron-rich metal center can lead to N-O bond cleavage and the formation of methyleneamide complexes. at.ua |

Supramolecular Assemblies and Crystal Engineering with Oxime Ligands

The ability of the oxime group to form robust hydrogen bonds makes it an excellent building block for the construction of supramolecular assemblies. at.uarsc.orgacs.org The self-complementary oxime⋯oxime hydrogen-bonding motif is a reliable synthon for crystal engineering, allowing for the predictable assembly of molecules into extended networks. rsc.org

The combination of coordination bonds to metal centers and hydrogen bonding between oxime ligands provides a powerful strategy for designing complex supramolecular architectures. acs.org Pyridine-oxime ligands, for example, have been successfully used to create extended networks with metal complexes, which have potential applications in catalysis and as host-guest materials. rsc.org The introduction of bulky substituents, such as the 2,2-dimethylpropyl group in 2,2-Dimethylvaleraldehyde oxime, can be expected to influence the packing of these supramolecular structures, potentially leading to the formation of porous materials or clathrates. ias.ac.in

The interplay between coordination geometry, driven by the metal ion, and the directionality of hydrogen bonds allows for precise control over the topology of the resulting supramolecular network. rsc.orgmdpi.com This is a key principle in crystal engineering, which aims to design materials with specific physical properties, such as magnetic behavior or non-linear optical activity. rsc.org

Electrochemical Behavior of Oxime-Metal Complexes

The electrochemical properties of metal complexes are profoundly influenced by the nature of the coordinating ligands. Oxime ligands can stabilize various oxidation states of the metal center and can themselves be redox-active. researchgate.net The electrochemical behavior of oxime-metal complexes is often studied using techniques such as cyclic voltammetry.

For example, the reduction of heteroaxial cobalt(III) oxime complexes has been shown to yield Co(II) and Co(I) species. rsc.org The catalytically active Co(I) species can then participate in processes such as the generation of dihydrogen from protons. rsc.org The redox potentials of these complexes are sensitive to the substituents on the oxime ligand and the nature of the axial ligands. rsc.org The molar conductance data for some imine-oxime complexes have shown them to be non-electrolytes. researchgate.net

The study of the electrochemical behavior of complexes of 2,2-Dimethylvaleraldehyde oxime would provide valuable insights into the electronic effects of the alkyl substituent on the stability of different metal oxidation states and the potential for these complexes to act as electrocatalysts.

Computational Chemistry and Theoretical Studies on 2,2 Dimethylvaleraldehyde Oxime

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are essential for determining the fundamental structural and electronic nature of a molecule. These methods solve the Schrödinger equation for the given molecular system, providing detailed insights into electron distribution and energy levels. For an oxime like 2,2-Dimethylvaleraldehyde oxime, such calculations reveal its preferred three-dimensional shape and electronic behavior, which are critical determinants of its chemical properties.

Density Functional Theory (DFT) is a widely used computational method for predicting molecular structures with high accuracy. nih.gov For 2,2-Dimethylvaleraldehyde oxime, DFT calculations would be used to perform geometry optimization. This process systematically alters the molecule's geometry to find the arrangement with the lowest possible energy, known as the ground state. researchgate.net The calculations typically employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which has been shown to provide reliable results for other oxime molecules. nih.gov The outcome is a precise model of the molecule's most stable three-dimensional structure, including key bond lengths and angles.

Table 1: Predicted Geometrical Parameters for 2,2-Dimethylvaleraldehyde Oxime from a Hypothetical DFT Calculation (Note: The following data is illustrative of typical DFT output and not from a published study on this specific molecule.)

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=N | ~1.28 |

| Bond Length (Å) | N-O | ~1.41 |

| Bond Length (Å) | O-H | ~0.97 |

| Bond Angle (°) | C-C=N | ~115.0 |

| Bond Angle (°) | C=N-O | ~110.5 |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netaimspress.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. researchgate.net Analysis of the HOMO and LUMO energy levels for 2,2-Dimethylvaleraldehyde oxime would allow for the calculation of various quantum chemical parameters that describe its global reactivity. malayajournal.org

Table 2: Illustrative Quantum Chemical Parameters for 2,2-Dimethylvaleraldehyde Oxime Derived from FMO Analysis (Note: These values are examples based on typical calculations for organic molecules.)

| Quantum Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added |

| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to change in electron configuration |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the intricate steps of a chemical reaction. uwlax.edufigshare.com For 2,2-Dimethylvaleraldehyde oxime, this could involve studying its formation from 2,2-dimethylvaleraldehyde and hydroxylamine (B1172632) or its potential decomposition pathways. mdpi.comnih.gov By modeling these processes, researchers can identify intermediates and transition states to build a comprehensive picture of the reaction mechanism.

A chemical reaction proceeds from reactants to products through one or more high-energy transition states. mdpi.com Computational modeling can locate the precise geometry and energy of these transition states. This analysis is critical for understanding the feasibility of a proposed reaction pathway. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactant and product states, ensuring the pathway is valid. mdpi.com

Conformational Analysis and Stereoisomer Stability Prediction

Molecules with single bonds can rotate, leading to different spatial arrangements called conformations. Furthermore, the C=N double bond in an oxime can result in stereoisomers (E and Z isomers). Computational methods can be used to perform a conformational analysis of 2,2-Dimethylvaleraldehyde oxime by systematically rotating its flexible bonds and calculating the energy of each resulting conformation. Similarly, the energies of the E and Z stereoisomers can be calculated to predict their relative stability. mdpi.com The isomer with the lower calculated energy is predicted to be the more stable and, therefore, the more abundant form at equilibrium. mdpi.com

Table 3: Hypothetical Relative Energy of Stereoisomers of 2,2-Dimethylvaleraldehyde Oxime (Note: Data is for illustrative purposes.)

| Isomer | Calculated Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|

| (E)-2,2-Dimethylvaleraldehyde oxime | 0.00 | Most Stable |

| (Z)-2,2-Dimethylvaleraldehyde oxime | +1.5 | Less Stable |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics, solvent effects, and intermolecular interactions of 2,2-Dimethylvaleraldehyde oxime.

The dynamic behavior of oximes can be complex, involving tautomerism and stereoisomerism. nih.gov MD simulations can explore the conformational landscape of 2,2-Dimethylvaleraldehyde oxime, identifying the most stable geometries and the energy barriers between different conformations. The simulation begins with an initial set of positions and velocities for all atoms in the molecule. These are then propagated forward in time in small increments, typically on the order of femtoseconds, by calculating the forces acting on each atom at each step. These forces are determined by a potential energy function, often referred to as a force field.

The results of MD simulations can be analyzed to provide a wealth of information, including:

Conformational Analysis: Identification of the most populated conformers and the dihedral angle distributions that govern the molecule's shape.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the oxime and surrounding solvent molecules or other oxime molecules.

Solvent Structure: The arrangement of solvent molecules around the solute, which can be characterized by radial distribution functions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters with a high degree of accuracy. researchgate.netnih.gov These predictions are invaluable for assigning experimental spectra and understanding the relationship between molecular structure and spectroscopic properties.

Prediction of NMR Chemical Shifts:

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. docbrown.inforesearchgate.netresearchgate.netnih.gov The most common method for calculating NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional such as B3LYP. nih.gov

The process generally involves the following steps:

Geometry Optimization: The three-dimensional structure of the 2,2-Dimethylvaleraldehyde oxime molecule is optimized to find its lowest energy conformation. This is crucial as the calculated NMR parameters are highly dependent on the molecular geometry.

Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated using the GIAO method.

Chemical Shift Calculation: The isotropic shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of the predicted chemical shifts can be very high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2.0 ppm for ¹³C when using appropriate levels of theory and basis sets. docbrown.info

As there is no specific published computational data for 2,2-Dimethylvaleraldehyde oxime, the following table presents an example of calculated versus experimental ¹H and ¹³C NMR chemical shifts for a related complex oxime, dipterocarpol (B1150813) oxime, to illustrate the accuracy of the method. researchgate.net

Table 1: Comparison of Experimental and Calculated NMR Chemical Shifts for Dipterocarpol Oxime (Illustrative example for a related oxime compound)

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| ¹³C NMR | ||

| C-3 | 159.2 | 158.9 |

| C-4 | 39.1 | 38.5 |

| C-5 | 50.8 | 50.1 |

| ¹H NMR | ||

| H-3 | 7.95 | 7.88 |

| H-29 | 4.69 | 4.72 |

Data sourced from a computational study on dipterocarpol oxime, demonstrating the typical agreement between experimental and DFT-calculated values. researchgate.net

Prediction of IR Frequencies:

Theoretical calculations are also extensively used to predict the infrared (IR) spectrum of molecules. mdpi.com The vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic positions.

The methodology is similar to that for NMR predictions:

Geometry Optimization: An accurate optimized geometry is the starting point.

Frequency Calculation: A frequency analysis is performed on the optimized structure to compute the harmonic vibrational frequencies. This calculation also confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. Therefore, the calculated frequencies are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov

The predicted IR spectrum can be used to assign the vibrational modes observed in an experimental spectrum. For 2,2-Dimethylvaleraldehyde oxime, key vibrational modes of interest would include the O-H stretch, the C=N stretch, and various C-H stretching and bending modes.

The following table provides an example of calculated vibrational frequencies for acetone (B3395972), a simple ketone, to illustrate the type of data obtained from such calculations.

Table 2: Selected Calculated Vibrational Frequencies for Acetone (Illustrative example for a related carbonyl-containing compound)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C=O Stretch | 1789 |

| CH₃ Asymmetric Stretch | 3161 |

| CH₃ Symmetric Stretch | 3039 |

Data sourced from a first-principles analysis of formaldehyde (B43269) and its derivatives. researchgate.net

These computational approaches provide a powerful complement to experimental studies, offering a deeper understanding of the molecular behavior and spectroscopic properties of 2,2-Dimethylvaleraldehyde oxime.

Environmental Behavior and Degradation Pathways of Oxime Derivatives

Hydrolytic Degradation Mechanisms of Oximes

Hydrolysis is a significant degradation pathway for oximes in aqueous environments. noaa.govwikipedia.org The stability of the C=N-OH group is susceptible to cleavage by water, a process that is influenced by the pH of the surrounding medium. nih.gov

The rate of hydrolysis of oximes is markedly dependent on the pH of the aqueous solution. nih.gov Generally, the hydrolysis of oximes is catalyzed by acids. noaa.govwikipedia.org In acidic conditions, the nitrogen atom of the oxime group can be protonated, which facilitates the nucleophilic attack by a water molecule on the carbon atom of the C=N bond. This leads to the cleavage of the bond and the subsequent formation of the corresponding aldehyde or ketone and hydroxylamine (B1172632). noaa.gov

Table 1: General pH Dependence of Oxime Hydrolysis

| pH Range | General Effect on Hydrolysis Rate | Primary Mechanism |

|---|---|---|

| Acidic (pH < 7) | Increased rate of hydrolysis. | Acid-catalyzed cleavage of the C=N bond. noaa.govwikipedia.org |

| Neutral (pH = 7) | Slower rate of hydrolysis compared to acidic conditions. | Spontaneous hydrolysis. |

| Alkaline (pH > 7) | Generally stable, but can undergo other reactions. | Base-catalyzed reactions may occur, but hydrolysis is typically slower than in acidic conditions. |

C₅H₁₁C(CH₃)₂CH=NOH + H₂O → C₅H₁₁C(CH₃)₂CHO + NH₂OH

The formation of 2,2-Dimethylvaleraldehyde as a degradation product is significant as aldehydes themselves can be reactive and may have their own environmental and toxicological profiles. nih.gov Hydroxylamine is also a reactive nitrogen species.

Photochemical Degradation in Aqueous and Atmospheric Environments

Photochemical degradation, driven by the energy of sunlight, represents another important sink for oximes in the environment. These reactions can occur in both aqueous systems and in the atmosphere and involve complex isomerization and fragmentation processes.

Upon absorption of ultraviolet (UV) radiation, oximes can undergo photoisomerization. This process typically involves the conversion between the syn and anti geometric isomers of the oxime. While this does not lead to the degradation of the molecule, it can alter its physical-chemical properties and its biological activity.

More significant for the environmental fate of 2,2-Dimethylvaleraldehyde oxime is the potential for photofragmentation. This process involves the cleavage of chemical bonds within the molecule, leading to the formation of smaller, more reactive species. The N-O bond in the oxime functional group is a potential site for photochemical cleavage, which could lead to the formation of an iminyl radical and a hydroxyl radical. The C=N bond can also be susceptible to photocleavage.

The reactive intermediates and fragments generated during the photochemical degradation of 2,2-Dimethylvaleraldehyde oxime can participate in further reactions in the environment, leading to the formation of secondary pollutants. For example, the photolysis of oximes in the presence of oxygen can lead to the formation of nitrogen oxides (NOx) and other photochemically reactive species. The aldehyde degradation product, 2,2-Dimethylvaleraldehyde, can also undergo photolysis or react with hydroxyl radicals in the atmosphere, contributing to the formation of ozone and other components of photochemical smog. nih.gov

Table 2: Potential Photochemical Degradation Products of 2,2-Dimethylvaleraldehyde Oxime

| Degradation Process | Potential Products | Environmental Significance |

|---|---|---|

| Photoisomerization | syn and anti isomers of 2,2-Dimethylvaleraldehyde oxime | Altered physicochemical and biological properties. |

| Photofragmentation | Iminyl radicals, hydroxyl radicals, alkyl radicals | Highly reactive species that can initiate further chemical reactions. |

| Secondary Reactions | Nitrogen oxides (NOx), 2,2-Dimethylvaleraldehyde, smaller organic fragments | Contribution to photochemical smog and formation of other secondary pollutants. nih.gov |

Microbial Transformations and Biotransformation Studies

The role of microorganisms in the degradation of oximes is a critical component of their environmental fate, particularly in soil and water systems. While specific studies on the microbial transformation of 2,2-Dimethylvaleraldehyde oxime are not extensively documented in the scientific literature, general pathways for the biotransformation of similar organic compounds can be inferred.

Microorganisms possess a diverse array of enzymes that can catalyze the breakdown of organic molecules. For 2,2-Dimethylvaleraldehyde oxime, potential microbial degradation pathways could include:

Hydrolysis: Similar to chemical hydrolysis, microorganisms can produce enzymes, such as hydrolases, that can cleave the oxime bond to yield 2,2-Dimethylvaleraldehyde and hydroxylamine.

Reduction: The C=N bond of the oxime can be a target for microbial reductases, leading to the formation of the corresponding amine, 2,2-dimethylvaleramine.

Oxidation: The alkyl chain of the molecule could be susceptible to microbial oxidation, initiating a degradation cascade.

Studies on the biotransformation of other complex organic molecules, such as fluorotelomer acrylates, have demonstrated that microbial action can lead to the cleavage of ester linkages and subsequent degradation of the molecule. nih.gov This suggests that microorganisms have the metabolic potential to attack functional groups and break down complex organic structures. The biodegradability of 2,2-Dimethylvaleraldehyde oxime would likely depend on various environmental factors, including the types of microbial communities present, nutrient availability, temperature, and pH. Further research is needed to specifically elucidate the microbial degradation pathways and rates for 2,2-Dimethylvaleraldehyde oxime.

Assessment of Environmental Persistence of Branched Aldoximes

The environmental persistence of branched aldoximes like 2,2-dimethylvaleraldehyde oxime is influenced by several factors, including their water solubility, vapor pressure, and susceptibility to degradation. While specific data for 2,2-dimethylvaleraldehyde oxime is scarce, insights can be drawn from structurally similar compounds and general knowledge of aliphatic oxime chemistry.

Abiotic Degradation:

Hydrolysis: The oxime functional group can undergo hydrolysis, breaking the C=N bond to yield the corresponding aldehyde or ketone and hydroxylamine. noaa.gov This reaction is generally catalyzed by acids. noaa.gov The rate of hydrolysis is dependent on pH and temperature. The branched structure of 2,2-dimethylvaleraldehyde oxime might sterically hinder the approach of water molecules, potentially slowing down the hydrolysis rate compared to linear aldoximes.

Photodegradation: Oximes are known to be photosensitive and can undergo various photoreactions when exposed to sunlight. researchgate.net These reactions can include geometric isomerization, the photo-Beckmann rearrangement to form amides, and cleavage of the N-O bond to generate iminyl radicals. researchgate.netcdnsciencepub.com The specific photodegradation pathway and its rate will depend on the wavelength of light and the presence of other photosensitizing agents in the environment.

Volatilization: The volatility of a compound determines its tendency to partition from soil or water into the atmosphere. The vapor pressure of 2,2-dimethylvaleraldehyde oxime will influence its potential for atmospheric transport.

Sorption: The extent to which a compound binds to soil and sediment particles affects its mobility and bioavailability. mdpi.comresearchgate.netresearchgate.net The octanol-water partition coefficient (Kow) is a key parameter used to predict the sorption potential of organic compounds. The branched aliphatic chain of 2,2-dimethylvaleraldehyde oxime suggests a degree of hydrophobicity, which would favor sorption to organic matter in soil and sediment. nih.gov

Biotic Degradation:

Interactive Data Table: Estimated Physicochemical Properties and Environmental Fate of 2,2-Dimethylvaleraldehyde oxime and a Structural Analog

| Property | 2,2-Dimethylvaleraldehyde oxime (Estimated) | Butyraldehyde oxime (CAS 110-69-0) |

| Molecular Formula | C7H15NO | C4H9NO |

| Molecular Weight | 129.20 g/mol | 87.12 g/mol |

| Water Solubility | Moderately soluble | Soluble |

| Log Kow (Octanol-Water Partition Coefficient) | Estimated to be higher than Butyraldehyde oxime due to longer carbon chain | 0.9 |

| Vapor Pressure | Expected to be lower than Butyraldehyde oxime | 1.35 mmHg at 25 °C |

| Henry's Law Constant | Data not available | 1.1 x 10^-5 atm-m3/mole |

| Primary Degradation Pathways | Hydrolysis, Photodegradation, Biodegradation | Hydrolysis, Biodegradation |

| Potential for Bioaccumulation | Low to Moderate | Low |

Note: The data for 2,2-Dimethylvaleraldehyde oxime are estimations based on its structure and comparison with a smaller structural analog. Experimental data is required for accurate assessment.

Remediation Strategies for Oxime-Containing Contaminants (Academic Perspectives)

From an academic standpoint, the remediation of sites contaminated with oxime derivatives would involve strategies that target the specific chemical properties of these compounds. The choice of remediation technology would depend on the concentration of the contaminant, the environmental matrix (soil, water, or air), and site-specific conditions.

In-Situ Chemical Oxidation (ISCO):

ISCO is a remediation technique that involves the injection of chemical oxidants into the subsurface to destroy contaminants. cluin.orgimpel.eu This method could be effective for oxime-containing contaminants.

Oxidants: Strong oxidizing agents such as permanganate, persulfate, and Fenton's reagent (hydrogen peroxide and an iron catalyst) could potentially oxidize the oxime functional group and the aliphatic backbone of 2,2-dimethylvaleraldehyde oxime. nih.gov The oxidation of oximes can lead to the formation of the corresponding aldehydes or ketones and other degradation products. nih.gov

Application: ISCO can be applied to both soil and groundwater contamination. cluin.org The effectiveness of ISCO depends on the ability to deliver the oxidant to the contaminated zone and the reaction kinetics between the oxidant and the contaminant. impel.eu The presence of natural organic matter in the soil can consume the oxidant, potentially reducing the efficiency of the process. nih.gov

Phytoremediation:

Phytoremediation is a plant-based remediation technology that can be used to remove, contain, or degrade contaminants in soil and water. jeeng.netresearchgate.netjeeng.netnih.gov This approach offers a potentially cost-effective and environmentally friendly solution for oxime-contaminated sites.

Mechanisms: Plants can take up organic contaminants like oximes from the soil and water through their root systems. nih.gov Once inside the plant, the contaminant can be metabolized (phytodegradation), stored in the plant tissues (phytoaccumulation), or released into the atmosphere (phytovolatilization). nih.gov

Plant Selection: The selection of appropriate plant species is crucial for the success of phytoremediation. pjoes.com Plants with high biomass production, extensive root systems, and the ability to tolerate and metabolize the specific contaminants are ideal candidates. Several studies have investigated the use of aquatic plants for the remediation of industrial wastewater containing nitrogenous compounds. researchgate.netpjoes.com

Interactive Data Table: Academic Remediation Approaches for Oxime Contaminants

| Remediation Technology | Principle | Potential Applicability to 2,2-Dimethylvaleraldehyde oxime | Key Academic Research Considerations |

| In-Situ Chemical Oxidation (ISCO) | Destruction of contaminants by strong oxidizing agents. | The oxime group and aliphatic chain are susceptible to oxidation. | - Selection of the most effective oxidant. - Optimization of oxidant dosage and delivery. - Understanding the reaction byproducts. - Assessing the impact on soil and groundwater chemistry. impel.euepa.gov |

| Phytoremediation | Use of plants to remove, degrade, or contain contaminants. | Potential for uptake and metabolism by certain plant species. | - Screening and selection of tolerant and efficient plant species. - Investigating the metabolic pathways of the oxime within the plant. - Evaluating the potential for phytoaccumulation and the need for proper disposal of contaminated biomass. - Studying the role of rhizospheric microorganisms in degradation. jeeng.netpjoes.com |

Emerging Research Directions and Future Outlook for 2,2 Dimethylvaleraldehyde Oxime Chemistry

Exploration of New Reactivity Pathways and Mechanistic Insights

Beyond traditional transformations, researchers are exploring novel reactivity pathways for oximes, including photocatalysis and transition-metal-catalyzed C-H functionalization. These methods offer new avenues for the synthesis of complex nitrogen-containing molecules from simple precursors.

Photocatalytic Reactions: Visible-light-mediated photocatalysis has emerged as a powerful tool in organic synthesis. For oximes, photocatalytic [2+2] cycloadditions with alkenes to form azetidines have been reported. chemrxiv.orgnih.govnih.gov The steric hindrance of 2,2-dimethylvaleraldehyde oxime could influence the stereochemical outcome of such reactions, potentially leading to highly diastereoselective transformations. The bulky 2,2-dimethylpropyl group might favor specific approach trajectories of the reacting partners, enhancing the selectivity of the cycloaddition.

Transition-Metal-Catalyzed C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for molecular construction. Oximes can act as directing groups to guide transition metals to specific C-H bonds, enabling their conversion into new C-C or C-heteroatom bonds. nih.govnih.gov For 2,2-dimethylvaleraldehyde oxime, the oxime group could direct the functionalization of the otherwise unreactive C-H bonds of the propyl chain. This would open up possibilities for synthesizing a wide range of derivatives with tailored properties. However, the steric bulk adjacent to the directing group presents a challenge that may require the development of more reactive and less sterically sensitive catalysts. rsc.orgresearchgate.netacs.org

Integration with Flow Chemistry and Sustainable Synthetic Practices

The principles of green chemistry are increasingly influencing the design of synthetic routes. For 2,2-dimethylvaleraldehyde oxime, two key areas of sustainable synthesis are being explored: flow chemistry and mechanochemistry.

Flow Chemistry: Continuous flow processes offer several advantages over traditional batch synthesis, including improved safety, scalability, and process control. The one-pot synthesis of aldoximes directly from alkenes via rhodium-catalyzed hydroformylation followed by condensation with hydroxylamine (B1172632) has been successfully demonstrated in a flow setup. researchgate.netwikipedia.orgrsc.orgnih.gov This approach is highly attractive for the industrial production of 2,2-dimethylvaleraldehyde oxime from 3,3-dimethyl-1-pentene, minimizing waste and energy consumption.

Mechanochemistry: Mechanochemical synthesis, which involves reactions conducted by grinding solid reactants together, often eliminates the need for bulk solvents, thereby reducing environmental impact. rsc.orgnyu.edu The formation of oximes from aldehydes and hydroxylamine hydrochloride has been shown to proceed rapidly and in high yields under mechanochemical conditions. rsc.orgnyu.edu This solvent-free method is a promising green alternative for the synthesis of 2,2-dimethylvaleraldehyde oxime.

Table 2: Comparison of Sustainable Synthetic Routes to 2,2-Dimethylvaleraldehyde Oxime

| Synthetic Method | Starting Material | Key Features | Anticipated Yield (%) |

|---|---|---|---|

| One-Pot Flow Synthesis | 3,3-Dimethyl-1-pentene | Continuous process, high atom economy | >85 |

| Mechanochemical Synthesis | 2,2-Dimethylvaleraldehyde | Solvent-free, rapid reaction | >95 |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. nyu.edumdpi.comresearchgate.net For 2,2-dimethylvaleraldehyde oxime, computational studies are crucial for elucidating its conformational preferences, reactivity, and spectroscopic properties.

Conformational Analysis: The bulky 2,2-dimethylpropyl group can adopt various conformations, which can significantly impact the oxime's reactivity and its interactions with catalysts or other molecules. DFT calculations can predict the most stable conformers and the energy barriers between them, providing valuable insights for designing selective reactions.

Predictive Modeling of Reactivity and Properties: Computational methods can be used to predict a range of properties for 2,2-dimethylvaleraldehyde oxime, such as its pKa, redox potential, and the activation barriers for various reactions. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov This predictive power can accelerate the discovery of new reactions and applications by allowing for in silico screening of reaction conditions and potential products, thereby reducing the need for extensive experimental work.

Fundamental Studies in Supramolecular Chemistry and Materials Science

The unique structural and electronic properties of oximes make them attractive building blocks for supramolecular assemblies and advanced materials. The steric bulk of 2,2-dimethylvaleraldehyde oxime can be harnessed to control the architecture and properties of such systems.

Supramolecular Chemistry: The oxime group can participate in hydrogen bonding and coordination with metal ions, making it a versatile functional group for the construction of self-assembled structures. The presence of the sterically demanding 2,2-dimethylpropyl group in 2,2-dimethylvaleraldehyde oxime could be used to create specific cavities or to control the packing of molecules in the solid state, leading to new materials with interesting host-guest properties. Recent studies have shown that oximes can be used to create self-assembled micro-fibers and other complex architectures. nih.gov